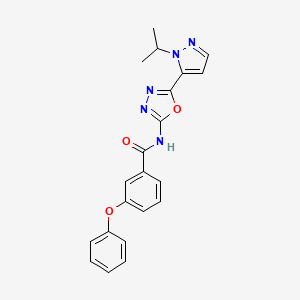

![molecular formula C19H19N3O2S B2475837 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide CAS No. 891115-79-0](/img/structure/B2475837.png)

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

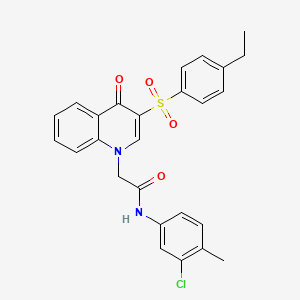

The molecule “N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide” appears to contain several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a phenylsulfanyl group (a sulfur atom bonded to a phenyl group) and a propanamide group (a three-carbon chain with a carboxamide functional group at one end) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring could impart rigidity to the molecule and influence its overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the phenylsulfanyl group could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Oxadiazole derivatives, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide, are synthesized and characterized through various chemical methods. The synthesis of these compounds often involves the ring closure reactions of appropriate acid hydrazides with carbon disulfide or other reactants to form 1,3,4-oxadiazole-2-thione derivatives, which can be further modified to achieve desired functionalities (Aydogan et al., 2002). These compounds are characterized by spectral studies such as IR, 1H NMR, and 13C NMR, along with single crystal X-ray diffraction methods to confirm their molecular structures.

Biological Activities

The oxadiazole derivatives exhibit a range of biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. For instance:

Antimicrobial Activity : Certain oxadiazole compounds show potent antimicrobial activities against various pathogenic bacteria and fungi. The structure-activity relationship studies indicate that modifications on the oxadiazole ring can significantly affect their antimicrobial potency (Kaplancıklı et al., 2012).

Anticancer Activity : Some 1,3,4-oxadiazole derivatives are evaluated for their anticancer activities against various cancer cell lines, demonstrating moderate to excellent efficacy. These findings suggest the potential of oxadiazole derivatives as anticancer agents, with certain derivatives showing higher activity than reference drugs in specific cancer cell lines (Ravinaik et al., 2021).

Enzyme Inhibition : The derivatives also exhibit enzyme inhibition activities, such as against acetylcholinesterase (AChE), which is relevant for Alzheimer’s disease treatment. This suggests their potential application in the development of new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Material Applications

Beyond biological activities, oxadiazole derivatives have been explored for their optoelectronic properties, making them suitable for applications in light-emitting devices and molecular wires. Their electronic structures and photochemical behaviors are studied to develop materials with desirable optoelectronic properties (Wang et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-8-9-16(14(2)12-13)18-21-22-19(24-18)20-17(23)10-11-25-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOLEVQUEDPMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

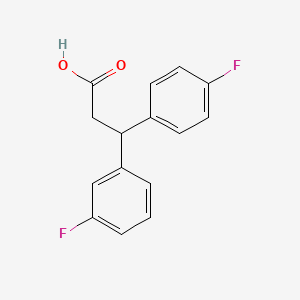

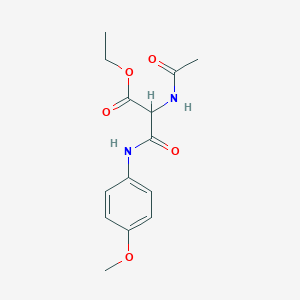

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2475760.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)

![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

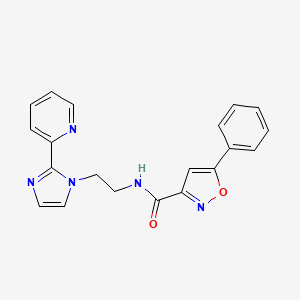

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2475773.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)